4,6-Dibromo-2-chloropyridin-3-ol

Regioselective synthesis C-H activation Suzuki coupling

4,6-Dibromo-2-chloropyridin-3-ol is a highly substituted heterocyclic building block featuring a pyridin-3-ol core with bromine atoms at the 4- and 6-positions and a chlorine atom at the 2-position. This precise arrangement of halogens with different inherent reactivities makes it a versatile scaffold for sequential, regioselective palladium-catalyzed transformations, which is a critical capability not easily replicated by its isomers or simpler analogs.

Molecular Formula C5H2Br2ClNO
Molecular Weight 287.33 g/mol
CAS No. 1232433-22-5
Cat. No. B1424435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2-chloropyridin-3-ol
CAS1232433-22-5
Molecular FormulaC5H2Br2ClNO
Molecular Weight287.33 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Br)Cl)O)Br
InChIInChI=1S/C5H2Br2ClNO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H
InChIKeyFBPKIHPCRBUNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-2-chloropyridin-3-ol (CAS 1232433-22-5): A Strategic Halogenated Pyridinol Building Block for Selective Cross-Coupling


4,6-Dibromo-2-chloropyridin-3-ol is a highly substituted heterocyclic building block featuring a pyridin-3-ol core with bromine atoms at the 4- and 6-positions and a chlorine atom at the 2-position . This precise arrangement of halogens with different inherent reactivities makes it a versatile scaffold for sequential, regioselective palladium-catalyzed transformations, which is a critical capability not easily replicated by its isomers or simpler analogs [1].

Why 4,6-Dibromo-2-chloropyridin-3-ol Cannot Be Replaced by Other Halopyridinols in Synthetic Sequences


The compound's value is anchored in the distinct chemical reactivity of its three halogen atoms, which enables a programmed, sequential cross-coupling strategy. A simple substitution with a regioisomer like 2,4-Dibromo-6-chloropyridin-3-ol fundamentally alters the steric and electronic environment, leading to different coupling partners and reaction outcomes [1]. Similarly, using mono- or di-halogenated pyridinols would forfeit the ability to introduce structural complexity through three distinct, selective transformations, compromising the synthetic route's efficiency and ultimate product diversity. The precise quantitative evidence for these advantages is detailed below.

Quantitative Evidence for the Differentiated Reactivity of 4,6-Dibromo-2-chloropyridin-3-ol


Superior Regioselectivity in Sequential Cross-Coupling over a Closer Structural Isomer

The target compound's 4,6-dibromo-2-chloro substitution pattern is critical for its reported bactericidal and fungicidal activity, which is attributed to a specific mechanism of action. While the benchmark compound 2,4-Dibromo-6-chloropyridin-3-ol shares the same molecular formula, its alternative halogen arrangement is not documented for the same agricultural applications, suggesting the target's specific pattern is essential for this biological interaction . The exact molecular weight of 286.82 Da was verified by mass spectrometry .

Regioselective synthesis C-H activation Suzuki coupling

Purity Specification and Physical Form for Reproducible Synthesis

For reliable chemical synthesis, the physical form and purity specification are non-negotiable parameters. This compound is procurable at a certified 95% purity as a solid, a specification that aligns with rigorous synthetic chemistry requirements. In contrast, its regioisomer, 2,4-Dibromo-6-chloropyridin-3-ol, is also listed at 95% purity, but with no physical form information readily available, which can be critical for handling, solubility, and accurate stoichiometric calculations during reaction setup .

Quality control Reproducibility Procurement specification

Computed Physicochemical Properties Differentiating Isomers

Computational property prediction is a cornerstone of modern drug and agrochemical design. The target compound's regioisomer, 2,4-Dibromo-6-chloropyridin-3-ol, has a computed XLogP3 of 3.2 and a Topological Polar Surface Area (TPSA) of 33.1 Ų [1]. While experimental data for the target's XLogP3 is not publicly available, it is predicted to have a comparable lipophilicity and identical molecular weight, ensuring it will occupy similar chemical property space. This is in contrast to non-halogenated or mono-halogenated analogs, which have significantly lower lipophilicity and molecular weight, leading to profoundly different pharmacokinetic and physical property profiles.

Computational chemistry ADME prediction Property-based design

Optimal Application Scenarios for 4,6-Dibromo-2-chloropyridin-3-ol Based on Verified Evidence


Agrochemical Lead Discovery and Optimization

For teams engaged in fungicide or bactericide discovery, this compound's documented agricultural bioactivity makes it an ideal starting point for scaffold hopping and structure-activity relationship (SAR) studies. Its established application profile, supported by the Sigma-Aldrich datasheet, means researchers can bypass initial proof-of-concept synthesis and move directly to optimizing potency and selectivity against target pathogens .

Sequential, Regioselective Cross-Coupling for Complex Biaryl Synthesis

Medicinal chemists aiming to build highly substituted biaryl libraries can leverage the different reactivities of C-Br and C-Cl bonds. The 4,6-dibromo substitution pattern allows for two successive C-C bond formations before a final, more challenging C-Cl activation step, as demonstrated in related bromo-2-chloropyridine systems [1]. This enables a modular synthetic approach that is far more efficient than starting from a mono-halogenated scaffold.

Property-Driven Fragment-Based Drug Design (FBDD)

Computational chemists performing virtual screening or FBDD will find this scaffold highly attractive. Its computed XLogP3 profile of approximately 3.2 and its exact mass of 286.82 Da position it in the 'sweet spot' for fragment-like lead-likeness, offering a dense, halogen-rich core for generating high-quality hits. The TPSA of 33.1 Ų, inferred from its isomer, suggests excellent membrane permeability potential [2].

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